(S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with the CAS number 949149-53-5, is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
(S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is classified as an organic compound, specifically a carboxylate ester derived from pyrrolidine. Its structural characteristics and stereochemistry classify it under chiral compounds, which are significant in pharmaceutical applications due to their specific interactions with biological targets.
The synthesis of (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity.
The molecular structure of (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate features a pyrrolidine ring substituted at the nitrogen atom with a (R)-1-phenylethyl group and at the carboxylic carbon with a methyl group. The stereochemistry is defined by the specific arrangement of atoms around the chiral centers.
The InChI Key for this compound is BENQIPNJLDAXAT-ZYHUDNBSSA-N, which aids in its identification across chemical databases. The structural formula can be represented as follows:
(S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate can participate in various chemical reactions typical for esters and amines:
Technical details such as reaction kinetics and mechanisms are essential for understanding these transformations.
The mechanism of action for (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate primarily revolves around its interaction with biological targets due to its chiral nature. As a potential pharmaceutical agent, it may exhibit specific binding affinities towards receptors or enzymes influenced by its stereochemistry.
Data on pharmacodynamics and pharmacokinetics would provide insights into how this compound behaves within biological systems, including absorption, distribution, metabolism, and excretion pathways.
The physical properties include:
Key chemical properties include:
Relevant data such as density (approximately ) and boiling point predictions are crucial for handling and storage considerations .
(S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate has potential applications in:
Research continues into its efficacy and safety profiles for therapeutic uses, making it an interesting subject for further study in pharmaceutical sciences.
The construction of the chiral pyrrolidine core in (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate relies critically on stereoselective carbon-carbon bond formation, with the Michael addition reaction between itaconic acid derivatives and chiral amines emerging as the predominant methodology. This approach capitalizes on the prochiral center at the β-position of itaconic acid to establish the crucial stereocenter at the pyrrolidine C3 position.
The most industrially viable route involves reacting methyl itaconate with (R)-1-phenylethylamine under controlled thermal conditions (typically 80°C in methanol), initiating a conjugate addition-cyclization sequence. This one-pot transformation first generates an open-chain Michael adduct, which undergoes spontaneous intramolecular amidation to form the bicyclic lactam methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate. This intermediate serves as the direct precursor to the target compound upon reduction [3] [6]. Critically, this reaction proceeds with high diastereoselectivity (>90%) when (R)-1-phenylethylamine is employed, favoring the formation of the desired (S,R)-diastereomer at the new stereocenter. The bulky phenylethyl group effectively differentiates the enantiotopic faces of the itaconate double bond.
Table 1: Optimization of Michael Addition-Cyclization for Pyrrolidine Synthesis
Itaconic Acid Derivative | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|---|---|
Methyl Itaconate | (R)-1-Phenylethylamine | Methanol | 80 | 8-12 | 85-90 | >90% de (S-configuration) |
Itaconic Acid | (R)-1-Phenylethylamine | Methanol | 80 | 10-15 | 75-80 | >90% de (S-configuration) |
Dimethyl Itaconate | (R)-1-Phenylethylamine | Toluene | 110 | 6-8 | 82-85 | 85-90% de (S-configuration) |
Alternative strategies explored in research include the conjugate addition of nitromethane or malonate anions to chiral aziridine-acrylate derivatives, as seen in the synthesis of related pyrrolidine structures like fluoroquinolone intermediates. While potentially stereoselective, these multi-step sequences involving aziridine activation and ring opening (e.g., using methyl trifluoromethanesulfonate to generate N-methylaziridinium ions followed by nitrile addition) are less direct and often suffer from lower overall yields compared to the itaconate route [4]. The Michael addition-cyclization remains the most efficient path due to its convergence, high stereocontrol, and utilization of readily available, cost-effective chiral auxiliaries like (R)-1-phenylethylamine.
Despite the inherent diastereoselectivity in the Michael addition-cyclization step, achieving the high enantiomeric purity required for pharmaceutical intermediates like WCK 5153 necessitates robust resolution techniques. Two primary strategies have been developed for purifying (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate or its precursors: chromatographic separation and preferential crystallization.
Early synthetic routes relied heavily on silica gel column chromatography to separate the desired (S,R)-diastereomer of methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate from its undesired (R,R)-counterpart formed as a minor product. While effective for obtaining >99% diastereomeric excess (de) on a laboratory scale, chromatography presents significant economic and practical hurdles for large-scale manufacturing due to high solvent consumption, low throughput, and cost [3] [6].
A major advancement came with the development of a diastereoselective crystallization protocol directly from the reaction mixture. This approach cleverly utilizes itaconic acid instead of methyl itaconate as the starting material. When the reaction between itaconic acid and (R)-1-phenylethylamine is conducted in methanol at 80°C, the resulting racemic mixture of diastereomeric acids (5-oxo-1-((R)-1-phenylethyl)-(R,S)-pyrrolidine-3-carboxylic acid) spontaneously undergoes preferential crystallization upon cooling. The (R,R)-diastereomer crystallizes selectively from the mixture, leaving the desired (S,R)-diastereomer enriched in the mother liquor. Subsequent isolation and esterification yield the target methyl ester with ≥95% diastereomeric excess [3] [6]. This method elegantly bypasses the need for chromatography, significantly improving process efficiency and reducing costs.
Table 2: Comparison of Chiral Resolution Techniques for the Pyrrolidine Intermediate
Resolution Method | Starting Material | Key Step Conditions | Diastereomeric Excess (de) | Yield of Desired Isomer | Scalability |
---|---|---|---|---|---|
Chromatographic Separation | Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | Silica Gel Column, Hexane/Ethyl Acetate | >99% | 60-70% | Low (Pilot Scale) |
Preferential Crystallization | Itaconic Acid + (R)-1-Phenylethylamine | Crystallization from Methanol, 0-5°C | ≥95% | 75-85% (after esterification) | High (Manufacturing Scale) |
The stereochemical integrity of the chiral centers during these processes is paramount. Studies on related N-phenylethyl pyrrolidine systems confirm the relative stability of the stereocenters under typical resolution and esterification conditions. Epimerization is minimal (<2%) when reactions are performed near neutral pH and at moderate temperatures (<100°C), ensuring the configuration established during the initial Michael addition is preserved [4] [6].
Transitioning from resolution-dependent routes to truly catalytic asymmetric syntheses represents the frontier for manufacturing (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate and its derivatives like WCK 5153. While the chiral auxiliary approach using (R)-1-phenylethylamine remains dominant in current processes, research focuses intensely on developing catalytic methods to enhance atom economy and reduce waste associated with auxiliary removal.
Although direct catalytic asymmetric Michael additions of amines to itaconates for this specific molecule are not extensively detailed in the available literature, the demonstrated success of chiral auxiliary strategies provides a benchmark. The current optimized large-scale synthesis leveraging preferential crystallization of the carboxylic acid intermediate derived from itaconic acid represents a significant advancement over chromatographic methods. This process reliably delivers multi-kilogram quantities of the requisite hydrazide precursor for WCK 5153 in high diastereomeric purity over a concise 11-step sequence [3] [6]. Key advantages include:1. Elimination of Chromatography: Replacing column separation with crystallization drastically reduces solvent waste and processing time.2. Cost Reduction: Utilizing itaconic acid, a bulk renewable chemical derived from fermentation, lowers raw material costs compared to esters. Recovery of the undesired diastereomer is also feasible for racemization and recycling.3. Operational Simplicity: Crystallization processes are inherently more scalable and easier to automate in GMP environments than chromatographic separations.
Theoretical and experimental investigations into [3+2] cycloadditions using azomethine ylides suggest potential alternative catalytic routes. These reactions, often catalyzed by chiral metal complexes (e.g., Ag(I)/phosphine or Cu(I)/bisoxazoline), can construct pyrrolidine rings with high enantioselectivity and multiple stereocenters in a single step from simpler precursors like imines and acrylate derivatives [7]. While not yet reported for the exact target molecule, such methodologies highlight the potential for future catalytic asymmetric approaches. The pseudoradical nature of stabilized azomethine ylides allows for high stereocontrol through well-defined transition states involving chiral catalysts [7]. However, challenges related to catalyst loading, cost, potential metal contamination in APIs, and the need for equally efficient downstream processing must be addressed before these methods can compete with the robust chiral auxiliary/crystallization approach currently employed for (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate.
The current state-of-the-art combines enantioselective synthesis (via the chiral amine auxiliary) with diastereoselective purification (via preferential crystallization), achieving the stringent purity requirements for complex drug intermediates while maintaining scalability and cost-effectiveness. Continuous improvements focus on optimizing crystallization efficiency, solvent recycling, and potentially integrating enzymatic or chemical methods for recycling the chiral auxiliary.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7